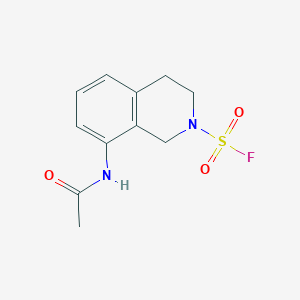

3-(Trifluoromethanesulfonyloxy)pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trifluoromethanesulfonyloxy)pyran-2-one is a chemical compound that belongs to the class of pyran derivatives . Pyrans are six-membered oxygen-containing heterocyclic compounds that exhibit a broad spectrum of biological and pharmaceutical properties .

Synthesis Analysis

The synthesis of pyran derivatives, including 3-(Trifluoromethanesulfonyloxy)pyran-2-one, can be achieved through multicomponent reaction (MCR) approaches . These approaches involve one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethanesulfonyloxy)pyran-2-one is characterized by a six-membered oxygen-containing heterocyclic ring . The position of one sp3 hybridized carbon is determined by adding H in its name . Pyran heterocycle can be classified depending upon the position of H to give 2 or 4 -pyran molecule .Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethanesulfonyloxy)pyran-2-one are typically multicomponent reactions that result in the formation of pyran moiety fused with other heterocycles . These reactions are characterized by high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .科学的研究の応用

Synthesis of Antitumor Compounds

A novel series of A-ring modified hexacyclic camptothecin derivatives containing a pyranone ring fused at the 9-positions and 10-positions were designed and synthesized . These new derivatives were screened against four human tumor cell lines and the results showed most of the compounds possessed comparable cytotoxicity to 10-hydroxycamptothecin (HCPT) in vitro .

Seed Priming Agent

The smoke-derived compound 3-methyl-2H-furo[2,3-c]pyran-2-one has been documented for its stimulatory role on germination and post-germination events . It has been used as a priming agent for tomato seeds . The butenolide-primed seeds produced significantly more vigorous seedlings than water-primed seeds or seeds in the continuous presence of either water or butenolide .

Anticancer Scaffolds in Medicinal Chemistry

Pyrans, including pyranones, have been a focal point for researchers worldwide due to their diverse anticancer capabilities . This heterocycle provides a summary of pyran-based anticancer compounds .

将来の方向性

The future directions in the research of 3-(Trifluoromethanesulfonyloxy)pyran-2-one and other pyran derivatives involve the development of green synthesis methods . These methods aim to improve the efficiency and sustainability of the synthesis process, making it more environmentally friendly and cost-effective .

特性

IUPAC Name |

(2-oxopyran-3-yl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O5S/c7-6(8,9)15(11,12)14-4-2-1-3-13-5(4)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQIQBJSTNLUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethanesulfonyloxy)pyran-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one](/img/structure/B2553948.png)

![(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2553954.png)

![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)

![(4-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2553964.png)